3,3'-Azodibenzoic Acid
Overview
Description
3,3’-Azodibenzoic Acid, also known as azobenzene-3,3’-dicarboxylic acid, is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol . It is characterized by its light yellow to brown crystalline appearance and is used in various scientific research applications .
Mechanism of Action
Target of Action
3,3’-Azodibenzoic Acid is primarily used in the synthesis of coordination polymers . These polymers are constructed by linking metal ions with azodibenzoate anions . The primary targets of 3,3’-Azodibenzoic Acid are therefore these metal ions, which include a variety of ions such as Pb, Cu, Zn, Cd, and Co .
Mode of Action
The compound interacts with its targets (metal ions) to form coordination polymers . In these polymers, the azodibenzoate anions of 3,3’-Azodibenzoic Acid act as bridges between the metal ions, resulting in 1-D chains or 2-D sheets depending on the specific ions and co-ligands involved .
Pharmacokinetics
Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of 3,3’-Azodibenzoic Acid’s action is the formation of coordination polymers . These polymers have potential applications in various fields, including materials science, catalysis, and drug delivery . In one study, a Co(II)-bearing coordination polymer prepared using 3,3’-Azodibenzoic Acid showed potential anticancer activity .
Biochemical Analysis
Biochemical Properties
3,3’-Azodibenzoic Acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with metal ions such as zinc, cadmium, and lead to form complex structures . These interactions are facilitated by the carboxylic acid groups, which can coordinate with metal ions, and the azo linkage, which can participate in electron transfer processes. The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and distribution in biological systems.
Cellular Effects
3,3’-Azodibenzoic Acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with metal ions and other biomolecules, potentially altering gene expression and cellular metabolism . The compound’s interactions with metal ions can lead to changes in the activity of enzymes and proteins involved in these pathways, thereby impacting cell function. Additionally, 3,3’-Azodibenzoic Acid may influence the stability and degradation of cellular components, further affecting cellular processes.
Molecular Mechanism
At the molecular level, 3,3’-Azodibenzoic Acid exerts its effects through binding interactions with metal ions and other biomolecules. The carboxylic acid groups of the compound can form coordination bonds with metal ions, while the azo linkage can participate in redox reactions . These interactions can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular metabolism. The compound’s ability to form stable complexes with metal ions is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Azodibenzoic Acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its interactions with metal ions and other biomolecules can lead to gradual changes in its activity . Long-term studies have shown that 3,3’-Azodibenzoic Acid can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. The compound’s stability and activity may decrease over time, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of 3,3’-Azodibenzoic Acid in animal models vary with different dosages. At low doses, the compound can have beneficial effects on metal ion transport and enzyme activity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. These findings highlight the importance of dosage optimization in experimental studies involving 3,3’-Azodibenzoic Acid.
Metabolic Pathways
3,3’-Azodibenzoic Acid is involved in various metabolic pathways, particularly those related to metal ion transport and redox reactions . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Its ability to form stable complexes with metal ions allows it to participate in the regulation of metal ion homeostasis and redox balance in cells.
Transport and Distribution
Within cells and tissues, 3,3’-Azodibenzoic Acid is transported and distributed through interactions with transporters and binding proteins . The compound’s carboxylic acid groups facilitate its binding to transporters, while the azo linkage allows it to participate in electron transfer processes. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
3,3’-Azodibenzoic Acid is localized in various subcellular compartments, including the cytoplasm and organelles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function can vary depending on its subcellular localization, with different effects observed in the cytoplasm, mitochondria, and other organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Azodibenzoic Acid can be synthesized through the oxidation of 3,3’-diaminobenzidine. The reaction typically involves the use of an oxidizing agent such as potassium permanganate or hydrogen peroxide in an acidic medium . The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled oxidation and prevent over-oxidation .
Industrial Production Methods
Industrial production of 3,3’-Azodibenzoic Acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3,3’-Azodibenzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form azoxybenzoic acid derivatives.
Reduction: Reduction of 3,3’-Azodibenzoic Acid can yield 3,3’-diaminobenzidine.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Azoxybenzoic acid derivatives.
Reduction: 3,3’-Diaminobenzidine.
Substitution: Esters or amides of 3,3’-Azodibenzoic Acid.
Scientific Research Applications
3,3’-Azodibenzoic Acid has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3,3’-Azoxydibenzoic Acid: Similar in structure but contains an azoxy group instead of an azo group.
4,4’-Azodibenzoic Acid: Positional isomer with the azo group at the 4,4’-positions instead of the 3,3’-positions.
Uniqueness
3,3’-Azodibenzoic Acid is unique due to its specific structural configuration, which allows for distinct photoisomerization properties and the ability to form stable coordination complexes with metal ions. This makes it particularly valuable in the development of photoswitchable materials and coordination polymers .
Properties
IUPAC Name |
3-[(3-carboxyphenyl)diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13(18)9-3-1-5-11(7-9)15-16-12-6-2-4-10(8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIXYABUQQSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342041 | |
Record name | 3,3'-Azodibenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-18-1 | |
Record name | 3,3'-Azodibenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azobenzene-3,3'-dicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3,3'-azodibenzoic acid in the formation of MOFs and CPs?
A1: this compound (H2azdc) acts as an organic linker in the construction of MOFs and CPs. [, , , , , , , , ]. This molecule contains two carboxylate groups that can coordinate to metal ions, often in a bridging fashion, leading to the formation of extended structures. [, , , , ] The azo group (-N=N-) in H2azdc introduces rigidity and can contribute to the overall stability of the framework. [, ].
Q2: How does the choice of metal ion influence the structure and properties of MOFs/CPs incorporating this compound?
A2: The specific metal ion used in conjunction with H2azdc can significantly influence the final structure and properties of the resulting MOF/CP. For example, using manganese(II) vs. cadmium(II) with H2azdc and 1,10-phenanthroline resulted in 1D coordination polymers with distinct topologies. [] Similarly, various metal ions (Pb, Cu, Zn, Cd, Co) combined with H2azdc and additional ligands have yielded a range of structures, from 1D chains to 2D sheets and 3D pillared structures. []
Q3: Can you elaborate on the luminescent properties observed in some this compound-based MOFs/CPs?
A3: Yes, certain MOFs/CPs containing this compound exhibit solid-state fluorescence. [, , , ] This property is influenced by factors such as the specific metal ion, the coordination environment around the metal center, and the presence of other ligands within the framework. For example, a cadmium-based coordination polymer with H2azdc and 1,10-phenanthroline showed solid-state fluorescence, while the analogous manganese-based structure did not. [] Further research is exploring the potential of these materials for applications such as sensing.
Q4: What are the potential applications of this compound-based MOFs/CPs?
A4: The unique properties of these MOFs/CPs make them promising candidates for a variety of applications. Research has explored their potential in the following areas:
- Fluorescence Sensing: The fluorescence properties of some H2azdc-based MOFs can be modulated by the presence of analytes, making them potentially useful for sensing applications. For instance, a zinc-based MOF demonstrated selective and sensitive detection of acetone and tryptophan. []
- Treatment of Diseases: Studies have investigated the potential of H2azdc-based CPs in treating periodontitis and fatty liver disease by examining their effects on inflammatory markers and triglyceride levels. [, ]
- Photodegradation: Researchers are exploring the photocatalytic activity of cobalt-based MOFs incorporating H2azdc for potential applications in environmental remediation. []
Q5: What are the limitations of using this compound in the synthesis of MOFs/CPs?
A5: While a versatile building block, some limitations should be considered:
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